molecular formula C10H18FNO2 B1480075 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid CAS No. 2089695-04-3

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid

Cat. No. B1480075
CAS RN: 2089695-04-3
M. Wt: 203.25 g/mol
InChI Key: QBUOTPYQHJMHRB-UHFFFAOYSA-N
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Description

This compound is a derivative of propanoic acid with a fluoromethyl-methylpiperidin group attached to the second carbon . Propanoic acid is a simple carboxylic acid, and piperidin is a heterocyclic organic compound. The presence of fluorine could potentially affect the compound’s reactivity and other properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the carboxylic acid group and the fluorine atom. Carboxylic acids can participate in a variety of reactions, including acid-base reactions and esterification . Fluorine is highly electronegative, which could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, boiling point, and melting point .

Scientific Research Applications

Medicine: Anesthetic Metabolism

This compound is structurally similar to anesthetics that undergo metabolic pathways resulting in mercapturic acids and fluoromethoxypropanoic acid . It could potentially serve as a biomarker for exposure and metabolism in anesthetic applications, aiding in risk assessment and understanding interspecies differences in anesthetic effects.

Agriculture: Food Preservation

In agriculture, similar propionic acid derivatives are used as antibacterial preservatives in animal feed and human food . The compound may have potential applications in enhancing the shelf life and safety of agricultural products.

Material Science: Polymer Modification

Compounds with similar structures are used in material science for modifying polymers, improving their properties such as durability and chemical resistance. The subject compound could be researched for its efficacy in creating new or improved materials .

Environmental Science: PFAS Analysis

Fluorinated compounds are significant in environmental science, especially concerning per- and polyfluoroalkyl substances (PFAS). This compound may be used in studying the environmental impact and degradation pathways of PFAS .

Biochemistry: Enzyme Inhibition

In biochemistry, fluorinated compounds often act as enzyme inhibitors. The compound could be investigated for its inhibitory effects on specific biochemical pathways, which could lead to new insights into enzyme functions and regulations .

Pharmacology: Drug Development

In pharmacology, propionic acid derivatives are explored for their therapeutic properties. This compound could be a candidate for drug development, particularly in creating new analgesics or anti-inflammatory agents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, it might interact with biological receptors or enzymes .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. This could include using personal protective equipment and ensuring adequate ventilation . The specific hazards would depend on the properties of the compound, such as its reactivity and toxicity.

properties

IUPAC Name

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-8(9(13)14)12-5-3-10(2,7-11)4-6-12/h8H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUOTPYQHJMHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(CC1)(C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Reactant of Route 2
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Reactant of Route 3
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Reactant of Route 4
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Reactant of Route 6
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid

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